3-Aminopyridine hydrochloride

Potassium channel pharmacology Electrophysiology Neuromuscular research

Choose 3-Aminopyridine hydrochloride (73074-20-1) to avoid the hygroscopic, air-sensitive free base. Its pKa (~6.04) ensures a neutral state at physiological pH, enabling membrane permeability studies that the permanently charged 4-AP isomer cannot. Use as a low-potency Kv1.1 blocker (IC50 2.2 mM) with a 25× window over 4-AP for internal control. Essential for NAMPT inhibitor series (IC50 15–19 nM, PDB 4N9B/C/D) and validated HILIC-UV genotoxic impurity methods. Request characterization data traceable to USP/EP for ANDA filing.

Molecular Formula C5H7ClN2
Molecular Weight 130.57 g/mol
CAS No. 73074-20-1
Cat. No. B3193568
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name3-Aminopyridine hydrochloride
CAS73074-20-1
Molecular FormulaC5H7ClN2
Molecular Weight130.57 g/mol
Structural Identifiers
SMILESC1=CC(=CN=C1)N.Cl
InChIInChI=1S/C5H6N2.ClH/c6-5-2-1-3-7-4-5;/h1-4H,6H2;1H
InChIKeyXNYFAJZQMFNULQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 g / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





3-Aminopyridine Hydrochloride (CAS 73074-20-1): Chemical Identity, Salt Form Advantage, and Procurement-Relevant Baseline


3-Aminopyridine hydrochloride (CAS 73074-20-1), chemically pyridin-3-amine hydrochloride, is the hydrochloride salt of the β-isomer of monoaminopyridine (free base CAS 462-08-8). It presents as a white to light-yellow crystalline solid with molecular formula C5H7ClN2 and molecular weight 130.57 g/mol, offering enhanced stability and handling relative to the hygroscopic, air-sensitive free base [1]. The compound belongs to the aminopyridine class of heterocyclic aromatic amines, which also includes the 2- and 4-isomers, each possessing distinct physicochemical and biological profiles. 3-Aminopyridine hydrochloride carries a pKa of 6.04 (at 25 °C) for the conjugate acid of the free base, and the free base displays a pH of approximately 10 in aqueous solution (100 g/L, 20 °C), reflecting its weakly basic character . It is soluble in water, ethanol, and benzene, and is routinely supplied as a reference standard for pharmaceutical impurity profiling, method validation, and as a synthetic building block for nitrogen-containing heterocycles .

Why 2-Aminopyridine or 4-Aminopyridine Cannot Be Simply Substituted for 3-Aminopyridine Hydrochloride in Research and Industrial Workflows


Although the three isomeric aminopyridines share a common molecular formula (C5H6N2), they exhibit profoundly different protonation equilibria, electronic structures, and biological target engagement that preclude generic interchange. 3-Aminopyridine (pKa ≈ 6.04) is approximately 3.1–3.2 pKa units less basic than 4-aminopyridine (pKa ≈ 9.17–9.2), meaning that at physiological pH (7.4) the 3-isomer is predominantly neutral while the 4-isomer remains >98% protonated and cationic — a distinction that governs membrane permeability, potassium channel receptor binding, and extractability in analytical workflows [1][2]. Vibrational spectroscopic evidence further demonstrates that upon hydrochloride salt formation, the 3-aminopyridine cation retains a pyridine-like electronic structure with minimal spectral perturbation, whereas the 2- and 4-aminopyridine cations undergo substantial amidinium-type resonance reorganization [3]. These intrinsic differences translate directly into divergent pharmacological potencies, synthetic reactivities, and chromatographic retention behaviours that make isomer substitution a source of irreproducible results and regulatory non-compliance in both discovery and quality-controlled environments.

Quantitative Evidence Guide: Measurable Differentiation of 3-Aminopyridine Hydrochloride from Structural Analogs


Kv1.1 Potassium Channel Blocking Potency: 3-Aminopyridine Is ~25-Fold Less Potent Than 4-Aminopyridine

In a direct head-to-head electrophysiological comparison, 3-aminopyridine (3-AP) exhibited an IC50 of 2.2 mM (2200 µM) for inhibition of Kv1.1 potassium channel currents, whereas 4-aminopyridine (4-AP) yielded an IC50 of 89 µM under identical conditions, representing an approximately 25-fold difference in potency [1]. This finding was confirmed in an earlier avian neuromuscular preparation where 4-aminopyridine was approximately 10-fold more potent than 3-aminopyridine in augmenting indirectly stimulated twitch height [2]. The potency rank order established across multiple vertebrate preparations is: 3,4-diaminopyridine > 4-aminopyridine > 3-aminopyridine > 2-aminopyridine [3]. This quantitative potency gap means 3-aminopyridine hydrochloride serves as a low-potency control or selectivity probe in potassium channel studies, rather than as a therapeutic candidate.

Potassium channel pharmacology Electrophysiology Neuromuscular research

pKa-Governed Ionization State at Physiological pH: 3-Aminopyridine Is Predominantly Neutral, Unlike 4-Aminopyridine

The conjugate acid pKa of 3-aminopyridine is 6.04 at 25 °C, while 4-aminopyridine has a conjugate acid pKa of 9.17–9.2 [1]. At physiological pH 7.4, the Henderson–Hasselbalch equation predicts that 3-aminopyridine is approximately 96% neutral (deprotonated), whereas 4-aminopyridine is >98% protonated (cationic). This differential ionization has been directly linked to potassium channel blocking activity, as the protonated cationic form is required for binding within the channel pore . The lower pKa of 3-aminopyridine thus mechanistically explains its reduced Kv channel potency and predicts distinct membrane partitioning behaviour, logD values, and blood–brain barrier penetration relative to 4-aminopyridine.

Physicochemical profiling Drug design Membrane permeability

Protonation-Induced Structural Reorganization: 3-Aminopyridine Hydrochloride Retains Pyridine-Like Character While 2- and 4-Isomers Undergo Amidinium Resonance

Infrared and Raman spectroscopic analysis of the hydrochlorides of 2-, 3-, and 4-aminopyridine revealed that the vibration spectrum of 3-aminopyridine 'hardly changes on cation formation,' whereas those of the 2- and 4-amino compounds 'change considerably,' demonstrating a structural change beyond mere proton addition [1]. The spectral changes in 2- and 4-aminopyridine hydrochlorides are so drastic that they cannot be explained by simple pyridinium cation formation; rather, they indicate amidinium-type resonance structures in which the positive charge delocalizes into the amino group. In contrast, the 3-aminopyridinium cation retains the electronic structure closest to the parent pyridine ring, preserving aromaticity and ring vibrational modes largely unperturbed.

Vibrational spectroscopy Physical organic chemistry Salt form characterization

3-Aminopyridine-Derived Amides as Structurally Distinct NAMPT Inhibitors with Single-Digit Nanomolar Biochemical Potency

Fragment-based design efforts identified two 3-aminopyridine-derived amides (compounds 51 and 63) as potent inhibitors of human nicotinamide phosphoribosyltransferase (NAMPT), with biochemical IC50 values of 19 nM and 15 nM respectively, and antiproliferative IC50 values of 121 nM and 99 nM in A2780 ovarian cancer cells [1]. Critically, these compounds are described as 'structurally distinct from other known anti-NAMPT agents' because they incorporate an amide moiety derived specifically from 3-aminopyridine, establishing this isomer as a privileged scaffold for NAMPT inhibitor design. The crystal structures of both inhibitors in complex with NAMPT have been independently solved and deposited (PDB entries 4N9B, 4N9C, 4N9D), confirming the binding mode [2]. No comparable NAMPT inhibitor series derived from 2-aminopyridine or 4-aminopyridine amides has been reported with this structural class designation.

Cancer metabolism NAMPT inhibition Fragment-based drug discovery

Validated HILIC-UV Method for Trace-Level Genotoxic Impurity Quantification: 3-Aminopyridine Detected at 7.5 ppm LOD in Linagliptin API

A fully validated HILIC-UV analytical method was developed specifically for quantifying 3-aminopyridine as a potential genotoxic impurity in linagliptin active pharmaceutical ingredient (API). The method achieved a detection limit (LOD) of 7.5 ppm and a quantitation limit (LOQ) of 25.0 ppm for 3-aminopyridine relative to linagliptin, with a linear calibration range of 30.0–450.0 ppm (r² = 0.999) [1]. The method was validated per ICH guidelines for detection limit, quantitation limit, linearity, accuracy, precision, specificity, and robustness [2]. This established regulatory framework means that 3-aminopyridine hydrochloride is explicitly required as a reference standard for ANDA submissions and commercial quality control of linagliptin-containing drug products. An orthogonal spectrofluorimetric method has also been validated for simultaneous determination of 2-aminopyridine and 3-aminopyridine as genotoxic impurities across four different APIs and nine dosage forms, confirming the regulatory relevance of 3-AP-specific analytical methods [3].

Pharmaceutical quality control Genotoxic impurity testing HILIC chromatography

Coordination Chemistry: 3-Aminopyridine Acts as a Monodentate N-Donor Ligand Generating Square-Planar Cu(II) Complexes, Distinct from Chelating 2-Aminopyridine

Single-crystal X-ray diffraction analysis of a Cu(II) complex of 3-aminopyridine, [CuCl(3-AP)₄][Cu(3-AP)₄(H₂O)]Cl₃·2H₂O, revealed that four 3-aminopyridine molecules coordinate the Cu(II) centre exclusively in a monodentate fashion through their endocyclic pyridine nitrogen atoms (Npy), generating a square-planar CuN₄ chromophore [1]. The exocyclic amino group does not participate in metal coordination, preserving the pyridine ring aromatic character upon complexation as confirmed by IR-LD spectral analysis. This monodentate binding mode contrasts with 2-aminopyridine, which can form chelate complexes utilizing both the pyridine nitrogen and the adjacent amino group. The resulting coordination geometry is critical for crystal engineering applications: 3-aminopyridine forms two-dimensional (4,4) nets bridged by both 3-AP and chloride ligands with Ni···N distances of 6.7048(3) Å, enabling predictable supramolecular architectures [2].

Coordination chemistry Crystal engineering Metal-organic frameworks

Optimal Procurement-Driven Application Scenarios for 3-Aminopyridine Hydrochloride Based on Quantifiable Evidence


Low-Potency Control Compound for Voltage-Gated Potassium Channel Electrophysiology Studies

When designing patch-clamp or two-electrode voltage-clamp experiments on Kv1.1 or related Shaker-family potassium channels, 3-aminopyridine hydrochloride serves as a well-characterized low-potency blocker (IC50 = 2.2 mM) that can be used alongside 4-aminopyridine (IC50 = 89 µM) to establish a potency-graded pharmacological profile [1]. The ~25-fold potency window provides a robust internal control for verifying that observed effects are mediated through Kv channel pore blockade rather than off-target mechanisms. The predominantly neutral ionization state of 3-AP at physiological pH also allows researchers to dissect whether channel block depends on the cationic species or can be achieved by the neutral form, an experimental design not possible with the permanently charged 4-AP at pH 7.4 .

Reference Standard for Genotoxic Impurity Testing in Linagliptin ANDA Submissions and Commercial QC

3-Aminopyridine hydrochloride is a mandatory reference standard for validated HILIC-UV methods (LOD 7.5 ppm, LOQ 25.0 ppm) that monitor this potential genotoxic impurity in linagliptin API during synthesis and final product release testing [2]. Procurement of material with full characterization data compliant with regulatory guidelines (traceability against USP or EP pharmacopoeial standards) enables analytical method development, method validation (AMV), and quality-controlled (QC) applications for Abbreviated New Drug Applications (ANDA). The validated spectrofluorimetric method extends this application to simultaneous determination of 2-AP and 3-AP across multiple drug substances and dosage forms [3].

Scaffold-Defining Starting Material for Fragment-Based NAMPT Inhibitor Drug Discovery

Medicinal chemistry programs targeting NAMPT for oncology indications require 3-aminopyridine hydrochloride as the key building block for accessing the structurally distinct 3-aminopyridine-derived amide inhibitor series, which has produced compounds with biochemical IC50 values of 15–19 nM against human NAMPT [4]. The crystal structures of these inhibitors in complex with NAMPT (PDB 4N9B, 4N9C, 4N9D) provide a validated structural basis for further optimization. No equivalent inhibitor series has been reported using 2- or 4-aminopyridine scaffolds, making the 3-isomer the necessary starting material for this specific chemotype.

Monodentate N-Donor Ligand for Predictable Coordination Polymer and Metal-Organic Framework Synthesis

Crystal engineers and inorganic chemists constructing Cu(II) or Ni(II) coordination networks should select 3-aminopyridine hydrochloride when a monodentate pyridine-N donor that preserves aromaticity and avoids chelation is required. The compound reliably forms square-planar MN₄ chromophores with predictable (4,4) two-dimensional net topologies, as demonstrated by single-crystal XRD for both Cu(II) and Ni(II) complexes [5]. The non-participating 3-amino group remains available for hydrogen-bond-directed crystal packing interactions, offering an additional supramolecular design element that is geometrically inaccessible with 2-aminopyridine due to competing chelate formation.

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